5-Methoxypyrrolo[3,2-b]pyridin-1-ol
Overview
Description
5-Methoxypyrrolo[3,2-b]pyridin-1-ol is a heterocyclic compound with the molecular formula C8H8N2O2. It is a derivative of pyrrolo[3,2-b]pyridine, featuring a methoxy group at the 5-position and a hydroxyl group at the 1-position.
Preparation Methods
The synthesis of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe hydroxyl group can then be introduced through selective oxidation reactions .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations .
Chemical Reactions Analysis
5-Methoxypyrrolo[3,2-b]pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxypyrrolo[3,2-b]pyridin-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins.
Comparison with Similar Compounds
5-Methoxypyrrolo[3,2-b]pyridin-1-ol can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]pyridine: Lacks the methoxy and hydroxyl groups, resulting in different chemical reactivity and biological activity.
5-Hydroxypyrrolo[3,2-b]pyridine: Similar structure but without the methoxy group, leading to variations in its chemical properties and applications.
5-Methoxypyrrolo[2,3-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-hydroxy-5-methoxypyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-3-2-7-6(9-8)4-5-10(7)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRVVWDKMHNZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743055 | |
Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-65-5 | |
Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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